
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating and methylthiolating agents. One common method includes the use of 4-chloro-2-(methylthio)pyrimidine as a starting material, which is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.
Addition: Reagents like Grignard reagents or organolithium compounds can add to the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
- This compound has been explored for its potential as a pharmacophore in drug development, particularly due to its ability to interact with various biological targets. It is investigated for its biological activity against specific diseases, including cancer and infectious diseases .
Synthesis of Bioactive Compounds
- This compound has been utilized in the total synthesis of biologically active natural products, such as variolin B, a marine alkaloid known for its anticancer properties. Its role as a building block allows for the modification and development of new compounds with enhanced efficacy.
Agrochemical Applications
Herbicidal Activity
- The compound has been studied for its herbicidal properties, particularly in controlling key weeds in cereal crops like wheat. Research indicates that derivatives of trifluoromethylpyrimidines exhibit high herbicidal activity against grass species, making them valuable in agricultural applications .
Development of New Agrochemicals
- The unique chemical properties of this compound make it a candidate for the development of novel agrochemicals aimed at improving crop yields and managing pest resistance.
Synthetic Organic Chemistry
Building Block for Complex Molecules
- As a versatile building block, this compound is employed in various synthetic pathways to create more complex structures. It can undergo several chemical reactions, including substitution, oxidation, and addition reactions, leading to diverse products .
Reactivity and Functionalization
- The presence of the chlorine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group can participate in addition reactions with organolithium or Grignard reagents. This reactivity facilitates the synthesis of functionalized pyrimidines that are crucial in both research and industrial applications .
Case Study 1: Synthesis of Variolin B
In a study focusing on the total synthesis of variolin B, researchers utilized this compound as a key intermediate. The synthesis pathway demonstrated the compound's ability to facilitate complex transformations leading to bioactive natural products with potential therapeutic applications.
Case Study 2: Herbicidal Development
A comparative study on various trifluoromethylpyrimidines highlighted the herbicidal efficacy of derivatives containing the methylthio group. This research underscored the importance of structural modifications using compounds like this compound to enhance biological activity against specific weed species.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine, methylthio, and trifluoromethyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Substituents : Chloro (Cl) at position 4, methylthio (SCH₃) at position 2, and trifluoromethyl (CF₃) at position 5 on the pyrimidine ring.
- Applications : Intermediate in pharmaceutical synthesis (e.g., CDK7 inhibitors like SY-5609) .
- Safety : Classified as a hazardous substance (H301, H311, H331) requiring inert atmosphere storage at 2–8°C .
Comparison with Structural Analogs
Structural and Substituent Variations
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- Positional Effects : Substitution at position 2 (methylthio) vs. position 4 (pyrazolyl in ) alters reactivity. Methylthio acts as a directing group in cross-coupling reactions .
Physicochemical Properties
Table 2: Physical Properties Comparison
Key Trends :
- CF₃ and SCH₃ Effects : The trifluoromethyl and methylthio groups in the target compound reduce aqueous solubility compared to methoxymethyl or hydroxyl analogs .
- Steric and Electronic Factors : Bulky substituents (e.g., benzyloxy in ) increase molecular weight and density while reducing reactivity in SNAr reactions.
Biological Activity
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the molecular formula C6H4ClF3N2S, characterized by a pyrimidine ring with various substituents that influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and bioactivity .
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells. Notably, compounds with similar structural features demonstrated significant growth inhibition, suggesting that modifications to the pyrimidine ring can enhance anticancer efficacy .
Case Study: NCI-60 Screening
Four derivatives of the compound were selected for evaluation by the National Cancer Institute (NCI) using their 60 human cancer cell line panel. Among these, one derivative exhibited an impressive mean growth inhibition percentage of 82.97% against renal cancer cell lines, indicating strong anticancer potential .
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
3b | UO-31 | 82.97 |
IV | CAKI-1 | 85.59 |
V | - | 88.95 |
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives of this compound have shown promising anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit potent inhibition of COX-2 enzyme activity, a key target in inflammatory pathways. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .
In Vivo Studies
In vivo studies involving carrageenan-induced paw edema models revealed that these pyrimidine derivatives significantly reduced inflammation compared to control groups. The effective doses (ED50) were calculated to be lower than those of standard anti-inflammatory agents like indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For example:
- Trifluoromethyl Group : Enhances lipophilicity and overall biological activity.
- Chlorine Substituent : Presence at the 4-position appears to favorably modulate anticancer activity.
- Methylthio Group : Contributes to both anticancer and anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are synthesized using catalytic p-toluenesulfonic acid in one-pot reactions . Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., p-TsOH) improve cyclization efficiency.
- Temperature control : Maintaining 80–100°C minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >90% purity .
Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., trifluoromethyl groups show distinct splitting patterns) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves crystal packing and steric effects (e.g., as demonstrated for tetrahydropyrimidine derivatives ).
- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrimidine ring be achieved to introduce novel substituents?
- Methodological Answer :
- Position 4 vs. 2 selectivity : Chlorine at position 4 is more reactive toward nucleophilic substitution than the methylthio group at position 2. For example, replacing Cl with amines or alkoxy groups requires controlled stoichiometry (1:1.2 molar ratio) .
- Trifluoromethyl stability : The CF₃ group at position 5 is electron-withdrawing, directing electrophilic attacks to position 6. Computational modeling (DFT) predicts reaction sites .
Q. What computational strategies are effective in predicting the compound’s reactivity and binding affinity for drug discovery?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like DHFR or kinases).
- ADMET profiling : Tools like SwissADME predict oral bioavailability, highlighting the impact of the trifluoromethyl group on membrane permeability .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
Q. How do researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?
- Methodological Answer :
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to cell viability controls.
- Structural analogs : Compare with derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate substituent effects .
- Mechanistic studies : Employ knockout cell lines or enzyme inhibition assays to confirm target specificity .
Q. Tables for Methodological Reference
Table 1: Key Analytical Techniques for Structural Validation
Technique | Purpose | Example from Evidence |
---|---|---|
¹H/¹³C NMR | Confirm substituent positions and coupling | |
HRMS | Validate molecular weight | |
X-ray diffraction | Resolve crystal structure |
Table 2: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 80–100°C | Minimizes side products |
Catalyst loading | 5–10 mol% p-TsOH | Accelerates cyclization |
Solvent polarity | DMF or THF | Enhances solubility |
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJNAFRAQDVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729296 | |
Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919116-36-2 | |
Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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